

# Squalamine: A Comprehensive Technical Review of its History and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Squalamine lactate |           |
| Cat. No.:            | B10800312          | Get Quote |

#### **Abstract**

Squalamine, a cationic aminosterol first isolated from the dogfish shark (Squalus acanthias), has traversed a remarkable scientific journey from a natural antibiotic to a potential therapeutic agent in oncology and ophthalmology. This technical guide provides an in-depth review of the history, multifaceted mechanism of action, and clinical development of squalamine. It consolidates key preclinical and clinical data, outlines experimental methodologies, and visually represents its complex biological interactions. Despite promising early findings, the development of squalamine has faced significant hurdles, culminating in the discontinuation of late-stage clinical trials. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed retrospective on the scientific endeavors to translate this unique marine-derived compound into a clinical therapy.

## **Discovery and Early Development**

Squalamine was first discovered in 1993 by Michael Zasloff and colleagues during a search for novel antimicrobial compounds in the tissues of primitive vertebrates, based on the hypothesis that these animals might rely on potent chemical defenses as part of their innate immune system.[1][2][3] The compound was isolated from the stomach and liver of the dogfish shark, Squalus acanthias, and was initially characterized as a broad-spectrum steroidal antibiotic with potent bactericidal activity against both Gram-negative and Gram-positive bacteria, as well as fungicidal and protozoacidal properties.[2][3] The structure of squalamine was identified as a cationic steroid conjugated to a spermidine molecule.[1][2][3] A chemical synthesis for squalamine was subsequently developed, enabling further investigation and preclinical



development.[1] Later, squalamine was also identified in the white blood cells of the sea lamprey (Petromyzon marinus).[4][5]

#### **Mechanism of Action**

Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic structure, which allows it to interact with cellular membranes and key intracellular signaling molecules.

## **Antimicrobial and Antiviral Activity**

As a cationic molecule, squalamine is electrostatically attracted to the negatively charged phospholipids present on the outer membranes of bacteria.[6][7] Its proposed mechanism of action against Gram-negative bacteria involves a detergent-like effect, disrupting the outer membrane.[6][8] In Gram-positive bacteria, it is believed to cause membrane depolarization, leading to the efflux of intracellular ions and rapid cell death.[6][9]

The antiviral properties of squalamine are attributed to its ability to neutralize the negative electrostatic charge of intracellular membranes.[4][5][10] This alteration of the host cell's internal membrane environment is thought to render it less supportive of viral replication for a broad spectrum of both RNA and DNA enveloped viruses.[4][5][9]

### **Anti-Angiogenic Activity**

In the late 1990s, squalamine was discovered to possess potent anti-angiogenic properties, which became the primary focus of its therapeutic development.[1][11] This activity is not due to direct cytotoxicity to tumor cells but rather through the inhibition of endothelial cell proliferation and migration stimulated by various mitogens, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF).[9][11][12]

The anti-angiogenic mechanism of squalamine is multifactorial and involves several key signaling pathways:

• Inhibition of the Sodium-Proton Exchanger (NHE3): Squalamine has been shown to be a specific inhibitor of the NHE3 isoform of the sodium-proton exchanger.[13][14] NHE3 plays a crucial role in regulating intracellular pH, which is important for cell proliferation and

### Foundational & Exploratory





migration.[15][16] By inhibiting NHE3, squalamine can disrupt the intracellular signaling necessary for endothelial cell activation.[14]

- Interaction with Calmodulin: Squalamine may function as a calmodulin chaperone.[13]
   Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and cytoskeletal organization, which are essential for angiogenesis.
- Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-induced phosphorylation of key signaling kinases such as p44/p42 mitogen-activated protein kinase (MAPK) and focal adhesion kinase (FAK).[12] This inhibition prevents the cytoskeletal reorganization required for endothelial cells to form new blood vessels.[12]
- Displacement of Membrane-Bound Proteins: Due to its positive charge, squalamine can enter cells and displace electrostatically bound proteins from the inner surface of the cytoplasmic membrane, thereby disrupting signaling complexes crucial for angiogenesis.[4]





Click to download full resolution via product page

## **Preclinical Development in Oncology**

Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor efficacy of squalamine in various cancer models. Systemic administration of squalamine was shown to inhibit tumor growth in models of lung, breast, brain, and ovarian cancer.[11][12] Notably, squalamine was found to be more effective when used in combination with conventional chemotherapy agents such as cisplatin, paclitaxel, and cyclophosphamide.[17][18]



| Preclinical<br>Study Summary                  | Cancer Model                                          | Squalamine<br>Treatment    | Key Findings                                               | Reference |
|-----------------------------------------------|-------------------------------------------------------|----------------------------|------------------------------------------------------------|-----------|
| In vitro<br>Endothelial Cell<br>Proliferation | Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs) | 3.2 μΜ                     | Maximal suppression of VEGF-induced proliferation.         | [9]       |
| In vitro<br>Endothelial Cell<br>Inhibition    | Rat Brain<br>Endothelial Cells<br>(RBE-4)             | 50 μg/mL                   | Inhibition of mitogen-induced proliferation by 87.5-90.4%. | [9]       |
| In vivo Tumor<br>Growth Inhibition            | Rat 9L Glioma                                         | 20 mg/kg/day               | Decreased tumor growth by 36-43%.                          | [18]      |
| In vivo<br>Combination<br>Therapy             | Rat 13,762<br>Mammary<br>Carcinoma                    | 40 mg/kg with chemotherapy | Reduced tumor<br>growth rate by<br>1.9-2.5-fold.           | [12]      |
| In vivo Tumor<br>Growth Inhibition            | HER-2 Breast<br>Tumor<br>Xenografts                   | 2 mg/kg daily              | Reduced tumor growth compared to controls.                 | [9]       |
| In vivo<br>Metastasis<br>Inhibition           | Murine Lewis<br>Lung Carcinoma                        | 20 mg/kg daily<br>(IV)     | Reduced the number of metastases by half.                  | [13][18]  |

## **Clinical Development**

Based on the promising preclinical data, squalamine entered clinical trials for the treatment of various solid tumors and later for neovascular (wet) age-related macular degeneration (AMD).

## **Oncology Clinical Trials**

Phase I and II clinical trials were conducted to evaluate the safety and efficacy of squalamine in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and prostate cancer.[12][13]



#### Foundational & Exploratory

Check Availability & Pricing

A Phase I study in patients with advanced solid malignancies established a well-tolerated dose of up to 500 mg/m²/day administered as a 5-day continuous intravenous infusion every 3 weeks.[17] Another Phase I trial determined the best-tolerated dose rate for a 120-hour continuous IV infusion to be 192 mg/m²/day, with some patients tolerating up to 384 mg/m²/day. [19] Dose-limiting toxicity was primarily hepatotoxicity, which was reversible upon cessation of the infusion.[19]

In a Phase II trial for chemotherapy-resistant or refractory ovarian cancer, squalamine (200 mg/m²/day) was administered in combination with carboplatin.[12] Of the 22 evaluable patients, 8 (36%) achieved an objective response.[12]



| Oncology<br>Clinical Trial<br>Summary       | Cancer Type                                   | Phase | Squalamine<br>Dosage                                            | Key<br>Outcomes                                                           | Reference |
|---------------------------------------------|-----------------------------------------------|-------|-----------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Advanced<br>Solid<br>Malignancies           | Various                                       | I     | 6 to 700<br>mg/m²/day<br>(5-day<br>continuous IV<br>infusion)   | Well-tolerated<br>up to 500<br>mg/m²/day.                                 | [17]      |
| Advanced<br>Cancers                         | Various                                       | I     | 12-384<br>mg/m²/day<br>(120-h<br>continuous IV<br>infusion)     | MTD of 192<br>mg/m²/day;<br>DLT was<br>hepatotoxicity                     | [19]      |
| Ovarian<br>Cancer                           | Chemotherap<br>y-<br>resistant/refra<br>ctory | II    | 200<br>mg/m²/day<br>with<br>carboplatin                         | 36%<br>objective<br>response rate<br>in evaluable<br>patients.            | [12]      |
| Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Advanced                                      | II    | Up to 400<br>mg/m²/day<br>with<br>carboplatin<br>and paclitaxel | Combination was safely administered with minimal additional side effects. | [17]      |

## **Ophthalmology Clinical Trials for Wet AMD**

The anti-angiogenic properties of squalamine made it an attractive candidate for treating wet AMD, a disease characterized by abnormal blood vessel growth in the macula.[20][21] Development shifted towards an ophthalmic formulation of **squalamine lactate**.

A Phase II study evaluated the efficacy and safety of 0.2% **squalamine lactate** eye drops administered twice daily in conjunction with as-needed (PRN) injections of ranibizumab (Lucentis), the standard of care.[22] Interim results from this study were positive, showing a



greater improvement in visual acuity for the squalamine group compared to the placebo group. [22][23]

| Wet AMD Phase II Interim Results (IMPACT Study) | Squalamine +<br>Ranibizumab<br>PRN | Placebo +<br>Ranibizumab<br>PRN | p-value | Reference |
|-------------------------------------------------|------------------------------------|---------------------------------|---------|-----------|
| Number of<br>Patients                           | 29                                 | 33                              | -       | [22]      |
| Mean Change in<br>Visual Acuity<br>(letters)    | +10.4                              | +6.3                            | 0.18    | [22]      |
| Patients with ≥15<br>letter gain                | 48.3%                              | 21.2%                           | 0.025   | [22]      |
| Patients with ≥20<br>letter gain                | -                                  | -                               | 0.022   | [22]      |

These encouraging Phase II results led to the initiation of a larger Phase III clinical trial program.[23][24] However, the subsequent MAKO trial, a multicenter, randomized, double-masked, placebo-controlled Phase III study, failed to meet its primary endpoint.[25] The results showed that the combination of squalamine eye drops with monthly ranibizumab injections did not result in a statistically significant improvement in visual acuity compared to placebo with ranibizumab.[25] In fact, the placebo group showed a slightly better mean gain in vision.[25]

| Wet AMD Phase III<br>Results (MAKO<br>Study)             | Squalamine +<br>Ranibizumab | Placebo +<br>Ranibizumab | Reference |
|----------------------------------------------------------|-----------------------------|--------------------------|-----------|
| Number of Patients                                       | 119                         | 118                      | [25]      |
| Mean Gain in Visual<br>Acuity from Baseline<br>(letters) | +8.33                       | +10.58                   | [25]      |



Following these disappointing results, the development of squalamine for the treatment of wet AMD was discontinued in 2018.[25]

# Experimental Protocols In Vitro Endothelial Cell Proliferation Assay

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Methodology: HUVECs are cultured in the presence of an endothelial cell growth medium. For the assay, cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a basal medium containing a mitogen, such as VEGF (e.g., 50 ng/mL), with or without varying concentrations of squalamine. Cells are incubated for a specified period (e.g., 72 hours). Cell proliferation is quantified using a standard method such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. The results are expressed as a percentage of the proliferation observed in the mitogen-stimulated control group.

Click to download full resolution via product page

## In Vivo Tumor Xenograft Model

- Animal Model: Immunocompromised mice (e.g., nude mice).
- Methodology: Human tumor cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives squalamine via a specified route (e.g., daily intraperitoneal or intravenous injections) at a predetermined dose. The control group receives a vehicle control. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of squalamine is determined by comparing the tumor growth rate and final tumor weight between the treated and control groups.

### Wet AMD Clinical Trial Design (MAKO Study)

Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.



- Patient Population: Subjects with neovascular (wet) age-related macular degeneration.
- Methodology: Subjects were randomized on a 1:1 basis to one of two treatment arms:
  - Topical squalamine lactate ophthalmic solution (0.2%) administered twice daily, in combination with monthly intravitreal injections of ranibizumab.
  - Topical placebo administered twice daily, in combination with monthly intravitreal injections of ranibizumab.
- Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline to a specified follow-up time (e.g., 9 months), as measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
- Secondary Endpoints: Included the proportion of patients gaining or losing a certain number of letters of vision, and safety and tolerability assessments.

Click to download full resolution via product page

## Conclusion

The story of squalamine is a compelling example of the complexities and challenges inherent in drug development. From its discovery as a natural antibiotic in sharks to its investigation as a novel anti-angiogenic agent for cancer and wet AMD, squalamine has been the subject of extensive scientific inquiry. Its multifaceted mechanism of action, involving interactions with cell membranes and key signaling pathways, highlights its unique biological properties. While preclinical studies and early-phase clinical trials showed significant promise, the ultimate failure to meet primary endpoints in a pivotal Phase III trial for wet AMD led to the cessation of its development for this indication. This comprehensive technical guide serves as a valuable repository of the knowledge gained throughout the extensive research and development of squalamine, offering insights that may yet inform future therapeutic endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Squalamine Wikipedia [en.wikipedia.org]
- 2. Squalamine: an aminosterol antibiotic from the shark PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalamine: an aminosterol antibiotic from the shark PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalamine as a broad-spectrum systemic antiviral agent with therapeutic potential -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Squalamine, a novel cationic steroid, specifically inhibits the brush-border Na+/H+ exchanger isoform NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A phase I and pharmacokinetic study of squalamine, a novel antiangiogenic agent, in patients with advanced cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]



- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Squalamine Eye Drops Phase 2 Study Results Demonstrate Improvements in VA The American Society of Retina Specialists [asrs.org]
- 23. lowvision.preventblindness.org [lowvision.preventblindness.org]
- 24. oatext.com [oatext.com]
- 25. retina-specialist.com [retina-specialist.com]
- To cite this document: BenchChem. [Squalamine: A Comprehensive Technical Review of its History and Therapeutic Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800312#the-history-and-development-of-squalamine-as-a-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com